Actinocin is predominantly sourced from Streptomyces species, particularly Streptomyces antibioticus and Streptomyces chrysomallus. These microorganisms are found in soil and are known for their ability to produce a wide range of bioactive compounds. Recent studies have focused on enhancing the production of actinocin through metabolic engineering and fermentation techniques, utilizing strains of Escherichia coli modified to express the kynurenine pathway effectively .
Actinocin belongs to the class of polypeptide antibiotics and is classified as a chromopeptide due to its chromophore structure. This classification is based on its complex structure that includes both peptide and aromatic components, which contribute to its biological activity.
The synthesis of actinocin can be achieved through both natural biosynthetic pathways and synthetic methods. The natural production involves the enzymatic conversion of specific substrates derived from the kynurenine pathway. In laboratory settings, actinocin has been synthesized using various approaches, including:
Recent advancements have shown that by manipulating metabolic pathways and optimizing fermentation conditions, researchers can significantly increase the titer of actinocin produced. For instance, studies have reported titers exceeding 700 mg/L through fed-batch fermentation techniques .
The molecular structure of actinocin is characterized by a complex arrangement that includes an anthraquinone moiety linked to peptide chains. The chromophore consists of a bicyclic system that plays a crucial role in its biological activity.
The molecular formula for actinocin is C₁₄H₁₃₉N₃O₈S, with a molecular weight of approximately 329.46 g/mol. The structural configuration includes multiple functional groups that contribute to its pharmacological properties.
Actinocin undergoes various chemical reactions that are essential for its biosynthesis and functionality:
The enzymatic synthesis often requires precise control over reaction conditions such as pH, temperature, and substrate concentration to optimize yield and purity.
Actinocin exerts its biological effects primarily through intercalation into DNA, disrupting transcription and ultimately inhibiting cell division. This mechanism is similar to other members of the actinomycin family.
Studies have demonstrated that actinocin binds preferentially to guanine-cytosine rich regions in DNA, leading to effective inhibition of RNA synthesis at low concentrations . The compound's efficacy as an antitumor agent has been attributed to this mechanism.
Relevant data indicate that these properties influence both its storage conditions and its application in therapeutic settings.
Actinocin has several scientific uses:
Actinocin (chemical name: 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid) is the planar tricyclic chromophore central to all actinomycin antibiotics. Its molecular formula is C₁₆H₁₂N₂O₆, with a molecular weight of 328.28 g/mol. Structurally, actinocin consists of a phenoxazine ring system with critical substitutions that enable its biological activity: two carboxyl groups at positions 1 and 9, amino and oxo groups at positions 2 and 3, and methyl groups at positions 4 and 6. This arrangement creates an extended π-conjugated system that facilitates intercalation into DNA [3] [8]. The compound's planar rigidity and hydrogen-bonding capabilities (via -NH₂ and -COOH groups) make it indispensable for the DNA-binding function of actinomycins. Its SMILES notation is CC1=CC=C(C(O)=O)C2=C1OC3=C(C)C(=O)C(N)=C(C(O)=O)C3=N2, and the InChIKey is KXRMREPJUITWDU-UHFFFAOYSA-N [8].
Table 1: Key Identifiers of Actinocin
Property | Value/Descriptor |
---|---|
Systematic Name | 2-Amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid |
Molecular Formula | C₁₆H₁₂N₂O₆ |
Molecular Weight | 328.28 g/mol |
CAS Registry Number | 524-11-8 |
Alternate Names | Chromophore I; Actinocin; NSC-57774 |
SMILES | CC1=CC=C(C(O)=O)C2=C1OC3=C(C)C(=O)C(N)=C(C(O)=O)C3=N2 |
InChIKey | KXRMREPJUITWDU-UHFFFAOYSA-N |
The discovery of actinocin is intrinsically linked to the isolation of the first actinomycins. In 1940, Selman Waksman and H. Boyd Woodruff isolated actinomycin A from Streptomyces antibioticus, marking the first recorded antibiotic of actinomycete origin. Initial research focused on its antibacterial properties, but severe toxicity precluded therapeutic use [1]. By the 1950s, fractional crystallization studies revealed actinomycin's complexity as a mixture of compounds (A, B, C, D, and X). Critical work in 1969 demonstrated that 3-hydroxy-4-methylanthranilic acid (4-MHA) is the biosynthetic precursor to actinocin. Radioisotope labeling experiments confirmed that Streptomyces antibioticus incorporates 4-MHA into both halves of the actinomycin chromophore during biosynthesis [3]. This period also established actinomycin D (dactinomycin) as a potent antineoplastic agent, leading to FDA approval in 1964 for Wilms' tumor and other malignancies. The chromophore’s identity was unequivocally confirmed through degradation studies and X-ray crystallography in the late 1960s, solidifying actinocin as the universal scaffold for all actinomycin variants [1] [7].
Actinocin serves as the non-peptidic backbone that dimerizes two identical pentapeptidyl lactone chains in actinomycin antibiotics. In actinomycin D—the most clinically significant congener—the pentapeptide sequences are L-Thr-D-Val-L-Pro-Sar-L-MeVal, where Sar denotes sarcosine. The chromophore’s structural features drive its bioactivity through three key mechanisms:
Natural variations in actinomycins (e.g., actinomycin X₀β, actinomycin IV) arise from modifications to the peptide chains, but the actinocin chromophore remains invariant across all >40 known actinomycin analogues. This structural conservation highlights its irreplaceable role in biological activity. Recent genomic studies of Streptomyces costaricanus confirm that actinocin biosynthesis is prioritized before NRPS assembly of peptide chains, emphasizing its centrality [5].
Table 2: Actinomycin Compounds Featuring the Actinocin Chromophore
Actinomycin Variant | Peptide Chain Structure | Source Organism | Biological Significance |
---|---|---|---|
Actinomycin D | L-Thr-D-Val-L-Pro-Sar-L-MeVal (x2) | Streptomyces parvulus | Clinically used anticancer drug |
Actinomycin X₀β | L-Val-D-Val-L-Pro-Sar-L-MeVal (x2) | Streptomyces costaricanus | Potent anti-tuberculosis activity |
Actinomycin IV | L-Abu-D-Val-L-Pro-Sar-L-MeVal (x2)* | Streptomyces antibioticus | Early isolated variant |
Actinomycin C₁ | L-Thr-D-allo-Ile-L-Pro-Sar-L-MeVal (x2) | Streptomyces chrysomallus | Used in European cancer therapies |
Abu = α-aminobutyric acid; Sar = sarcosine; MeVal = N-methylvaline |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: